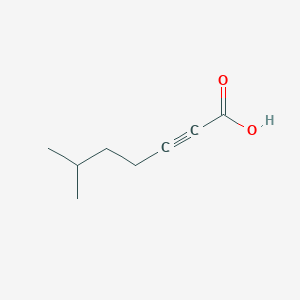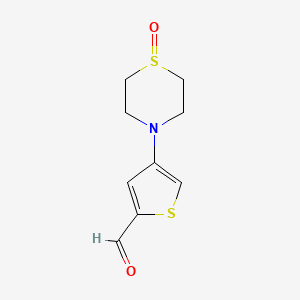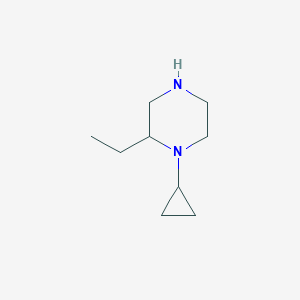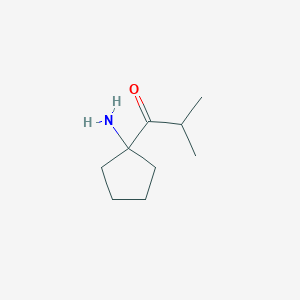
1-(1-Aminocyclopentyl)-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Aminocyclopentyl)-2-methylpropan-1-one is an organic compound characterized by a cyclopentane ring with an amino group and a methylpropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminocyclopentyl)-2-methylpropan-1-one typically involves the amination of cyclopentylmethanol. This process can be achieved by reacting cyclopentylmethanol with ammonia gas at an appropriate temperature and pressure, often using a metal catalyst such as palladium or copper to accelerate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Aminocyclopentyl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1-Aminocyclopentyl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be employed in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of rubber antioxidants, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-(1-Aminocyclopentyl)-2-methylpropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may act as a substrate or inhibitor for certain enzymes, modulating biochemical reactions within cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aminocyclopentylmethanol: Similar in structure but with a hydroxyl group instead of a ketone.
1-Aminocyclopropane-1-carboxylic acid: Contains a cyclopropane ring and is a precursor to the plant hormone ethylene.
Uniqueness
1-(1-Aminocyclopentyl)-2-methylpropan-1-one is unique due to its specific combination of a cyclopentane ring, amino group, and methylpropanone moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
1-(1-aminocyclopentyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C9H17NO/c1-7(2)8(11)9(10)5-3-4-6-9/h7H,3-6,10H2,1-2H3 |
InChI-Schlüssel |
NETMLBUGDVMXLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C1(CCCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine](/img/structure/B13172522.png)
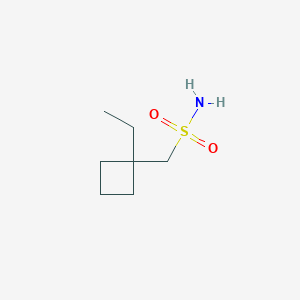
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B13172538.png)
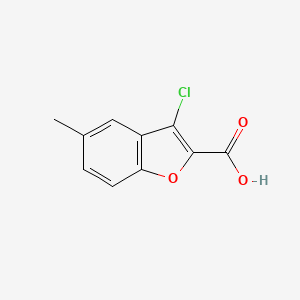
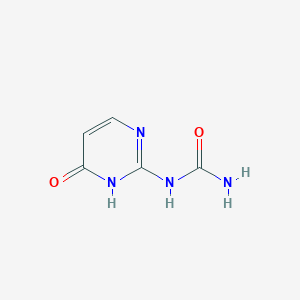
![N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B13172565.png)
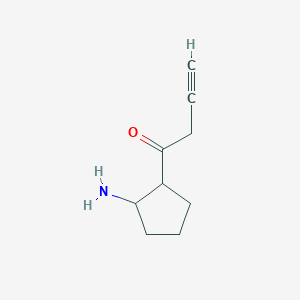
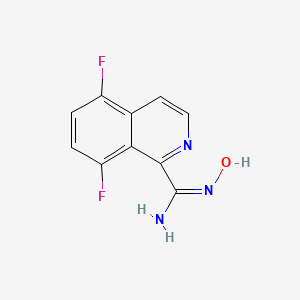
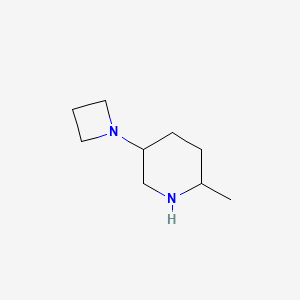

![Methyl 2-chloro-5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172590.png)
